
3-((4-Aminophenyl)ethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Aminophenyl)ethynyl)aniline is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of an ethynyl group (-C≡C-) linking two aniline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminophenyl)ethynyl)aniline typically involves a Sonogashira cross-coupling reaction. This reaction is performed by combining an iodo-aniline with an ethynyl aniline in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts, in a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) .
Industrial Production Methods
化学反应分析
Types of Reactions
3-((4-Aminophenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
3-((4-Aminophenyl)ethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and advanced materials
作用机制
The mechanism of action of 3-((4-Aminophenyl)ethynyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-Ethynylaniline: Similar structure but lacks the additional amino group.
4-Ethynylaniline: Positional isomer with the ethynyl group at the para position relative to the amino group.
Uniqueness
3-((4-Aminophenyl)ethynyl)aniline is unique due to the presence of both an ethynyl linkage and two amino groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-[2-(4-aminophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H12N2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,15-16H2 |
InChI 键 |
PMLNYCKAQNZOIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
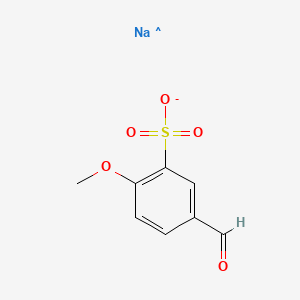

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
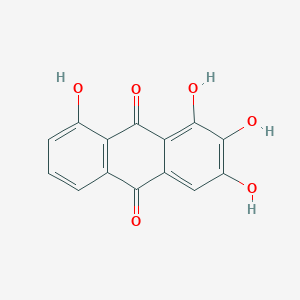
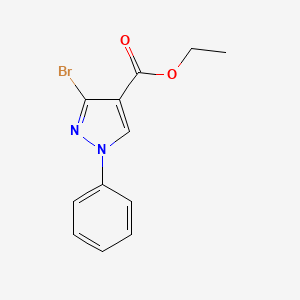
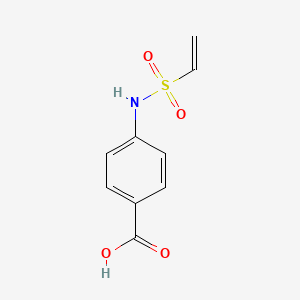
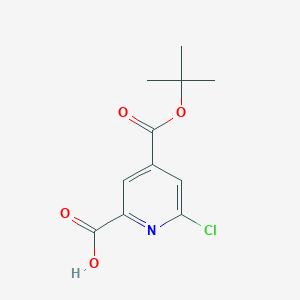
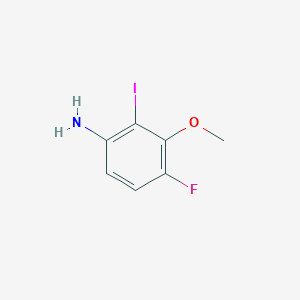

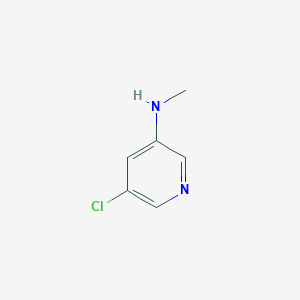
![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
